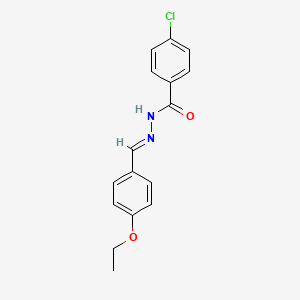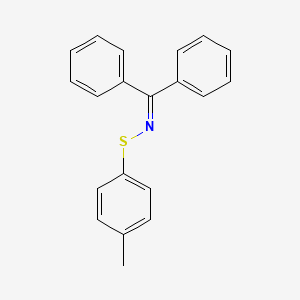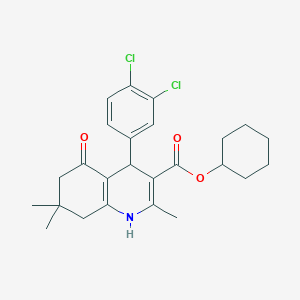![molecular formula C16H15BrN2O3 B11697559 4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)
4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzoyl group and a methoxyphenoxy group attached to an acetohydrazide backbone. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzoyl chloride with 2-(2-methylphenoxy)acetic acid in the presence of a base such as triethylamine. This reaction forms an intermediate ester, which is then treated with hydrazine hydrate to yield the final acetohydrazide product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
While specific industrial production methods for N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors for better control of reaction parameters, optimization of reaction conditions to maximize yield and purity, and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
類似化合物との比較
N’-(4-BROMOBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-(4-CHLOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N’-(4-FLUOROBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: Contains a fluorine atom, potentially leading to different chemical and physical properties.
N’-(4-METHYLBENZOYL)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE: The presence of a methyl group instead of bromine can significantly alter the compound’s behavior in chemical reactions and biological systems.
特性
分子式 |
C16H15BrN2O3 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC名 |
4-bromo-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)22-10-15(20)18-19-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
InChIキー |
IOPJCVLMSSUIGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-1-(3,5-dimethylphenyl)-2-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-4,6(1H,5H)-dione](/img/structure/B11697486.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)

![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)


![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
![2-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11697515.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697522.png)




